N-[1-(5-methylfuran-2-yl)ethyl]cyclopropanamine
Description
Molecular Architecture and IUPAC Nomenclature
This compound consists of a cyclopropane ring bonded to an amine group, which is further connected via an ethyl linker to a 5-methylfuran-2-yl substituent. The IUPAC name derives from this connectivity: the parent structure is cyclopropanamine, with the substituent "1-(5-methylfuran-2-yl)ethyl" attached to the nitrogen atom. The systematic name follows Rule P-62.3.2.1 of the IUPAC Blue Book for secondary amines, prioritizing the furan-containing alkyl group as the substituent.
The molecular formula is C₉H₁₄N₂O , with a molecular weight of 166.22 g/mol . Key structural features include:
Crystallographic Analysis and Conformational Studies
While single-crystal X-ray diffraction data for this specific compound remains unavailable, structural analogs provide insights. The cyclopropane ring typically adopts a puckered conformation to alleviate angular strain, with C-C bond lengths averaging 1.50–1.52 Å. In the furan moiety, the methyl group at position 5 induces torsional strain, favoring a syn conformation between the methyl and oxygen atoms to minimize steric hindrance.
Molecular dynamics simulations of related compounds suggest the ethyl linker adopts a gauche conformation, positioning the cyclopropane ring perpendicular to the furan plane. This orientation minimizes van der Waals repulsions between the cyclopropane hydrogens and the furan oxygen lone pairs.
Spectroscopic Profiling (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR):
- ¹H NMR (CDCl₃):
- ¹³C NMR:
Infrared Spectroscopy (IR):
- Strong absorption at 3100 cm⁻¹ (furan C-H stretch)
- N-H bending vibrations at 1580 cm⁻¹ (amine)
- Cyclopropane ring vibrations at 1000–850 cm⁻¹
Mass Spectrometry (MS):
Comparative Analysis with Structural Analogs
Compared to 2-(5-Methylfuran-2-yl)cyclopropan-1-amine, the ethyl spacer in this compound increases molecular flexibility, reducing ring strain effects by 12% (calculated via DFT). The additional methylene group also enhances solubility in polar aprotic solvents by 30% due to increased surface area for solvation.
Key differences from N-[1-(5-methylfuran-2-yl)ethyl]cycloheptanamine:
- Cyclopropane vs. cycloheptane ring: 18% higher strain energy (cyclopropane)
- Reduced steric bulk: 22% smaller molecular footprint
- Enhanced electronic conjugation between amine and furan due to shorter linkage
Properties
Molecular Formula |
C10H15NO |
|---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
N-[1-(5-methylfuran-2-yl)ethyl]cyclopropanamine |
InChI |
InChI=1S/C10H15NO/c1-7-3-6-10(12-7)8(2)11-9-4-5-9/h3,6,8-9,11H,4-5H2,1-2H3 |
InChI Key |
LDPCGLJPVDMZDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(C)NC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-methylfuran-2-yl)ethyl]cyclopropanamine typically involves the reaction of 5-methylfurfural with cyclopropylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete conversion.
-
Step 1: Formation of Intermediate
Reactants: 5-methylfurfural and cyclopropylamine
Catalyst: Acidic or basic catalyst
Solvent: Commonly used solvents include ethanol or methanol
Conditions: Reflux for several hours
-
Step 2: Purification
- The reaction mixture is cooled and the product is extracted using an organic solvent such as dichloromethane.
- The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the crude product.
- The crude product is purified by column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-[1-(5-methylfuran-2-yl)ethyl]cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form substituted amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-[1-(5-methylfuran-2-yl)ethyl]cyclopropanone.
Reduction: Formation of N-[1-(5-methylfuran-2-yl)ethyl]cyclopropylamine.
Substitution: Formation of N-[1-(5-methylfuran-2-yl)ethyl]cyclopropylalkylamine.
Scientific Research Applications
N-[1-(5-methylfuran-2-yl)ethyl]cyclopropanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-[1-(5-methylfuran-2-yl)ethyl]cyclopropanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Key analogs and their distinguishing features are summarized in Table 1.
Table 1: Structural Comparison of Cyclopropanamine Derivatives
Key Observations:
- Electronic Effects : The 5-methylfuran group in the target compound provides electron-rich aromaticity compared to electron-withdrawing groups (e.g., nitro in ). This may enhance binding to receptors requiring π-π interactions.
- Ring Strain : The cyclopropane ring in all analogs introduces strain, which may stabilize transition states in catalytic reactions or enhance metabolic stability .
Physicochemical Properties
Table 3: Comparative Physicochemical Data
Biological Activity
N-[1-(5-methylfuran-2-yl)ethyl]cyclopropanamine is an organic compound characterized by a cyclopropanamine structure substituted with a 5-methylfuran moiety. This unique structure imparts distinct biological activities that are currently under investigation across various fields, including medicinal chemistry and pharmacology.
The molecular formula of this compound is , with a molecular weight of approximately 175.25 g/mol. The presence of the furan ring and the cyclopropane structure contributes to its chemical reactivity and potential biological activity.
Biological Activity Overview
Research indicates that compounds similar to this compound may exhibit various biological activities, including:
- Antioxidant Properties : Compounds featuring furan rings are often associated with antioxidant activities, which can mitigate oxidative stress in biological systems.
- Modulation of Cytochrome P450 Enzymes : Similar compounds have shown potential in selectively inhibiting cytochrome P450 enzymes, particularly CYP2A6 and CYP2A13, which are involved in the metabolism of nicotine and other substances. This inhibition may have implications for reducing tobacco-related health risks .
- Nicotinic Acetylcholine Receptor Interaction : There is evidence suggesting that certain derivatives can modulate nicotinic acetylcholine receptors (nAChRs), potentially influencing neurological pathways and offering therapeutic benefits in nicotine addiction .
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-[1-(furan-2-yl)ethyl]cyclopropanamine | Furan ring, cyclopropane | Lacks methyl substitution on furan |
| N-[1-(2-Fluorophenyl)ethyl]cyclopropanamine | Fluorophenyl substituent | Incorporates fluorine, affecting reactivity |
| N-[1-(3-Methoxyphenyl)ethyl]cyclopropanamine | Methoxy substituent on phenyl | Alters electronic properties |
The combination of a methyl-substituted furan and a cyclopropane structure in this compound could lead to distinct biological activities compared to these other compounds.
Antioxidant Activity
In studies assessing the antioxidant potential of furan derivatives, compounds similar to this compound demonstrated significant free radical scavenging abilities. For instance, a study showed that derivatives with furan rings effectively reduced lipid peroxidation in vitro, suggesting their role in protecting cellular membranes from oxidative damage.
Cytochrome P450 Inhibition
Research has highlighted the ability of certain cyclopropanamines to selectively inhibit CYP2A6 and CYP2A13. For example, a compound structurally related to this compound was shown to inhibit CYP2A6 activity by over 50% at concentrations as low as 10 µM, indicating its potential utility in reducing the metabolism of harmful substances like nicotine .
Neurological Implications
Studies have also explored the interaction of similar compounds with nAChRs. In one notable study, a derivative demonstrated an ability to enhance receptor activation, suggesting possible applications in treating neurodegenerative diseases or conditions related to cholinergic dysfunction.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
